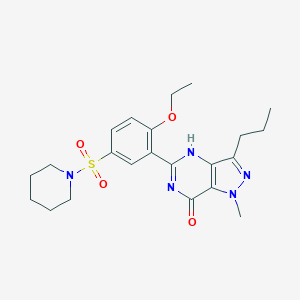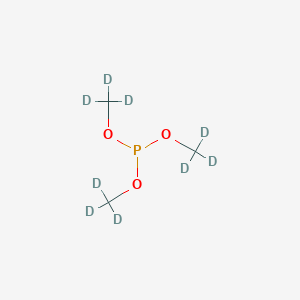
Tri(methyl) Phosphite-d9
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tri(methyl) Phosphite-d9 is an organophosphorus compound. It is commonly used as a polymerization catalyst, coating additive, and as an intermediate in the synthesis of flame retardants. Additionally, it is also used as an activating reagent in amide formation .
Synthesis Analysis
Trimethyl phosphite can be used as a ligand in the synthesis of allyliridium phosphite complexes by direct reaction with allyliridium 1,5-cyclooctadiene complex . It can also be obtained by methanolysis of phosphorus trichloride, in the presence of a proton accepting base .Molecular Structure Analysis
The molecule features a pyramidal phosphorus (III) center bound to three methoxy groups . The molecular formula is C3D9O3P .Chemical Reactions Analysis
Trimethyl phosphite is susceptible to oxidation to trimethyl phosphate . It reacts with a catalytic amount of methyl iodide in the Arbuzov reaction to give dimethyl methylphosphonate . As a ligand, trimethyl phosphite has a smaller cone angle and better acceptor properties relative to trimethylphosphine .Physical And Chemical Properties Analysis
Trimethyl phosphite is a colorless liquid with a distinctive, pungent odor . It has a molecular weight of 124.0755 . The boiling point is 111-112 °C, and the melting point is -78 °C . The density is 1.052 g/mL at 25 °C .Safety And Hazards
Orientations Futures
Trimethyl phosphite is extensively used as a lubricant additive where Fe (III) surfaces were found to be the most reactive for film formation . The surface chemistry of trimethyl phosphite on oxidized iron in ultrahigh vacuum has been correlated with the tribological behavior . Future research could focus on exploring its potential applications in other areas.
Propriétés
IUPAC Name |
tris(trideuteriomethyl) phosphite |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H9O3P/c1-4-7(5-2)6-3/h1-3H3/i1D3,2D3,3D3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYTQBVOFDCPGCX-GQALSZNTSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COP(OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])OP(OC([2H])([2H])[2H])OC([2H])([2H])[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H9O3P |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20480289 |
Source


|
| Record name | Tri(methyl) Phosphite-d9 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20480289 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tri(methyl) Phosphite-d9 | |
CAS RN |
96201-07-9 |
Source


|
| Record name | Tri(methyl) Phosphite-d9 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20480289 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(6-(Methoxycarbonyl)-2-(p-tolyl)imidazo[1,2-a]pyridin-3-yl)acetic acid](/img/structure/B29164.png)

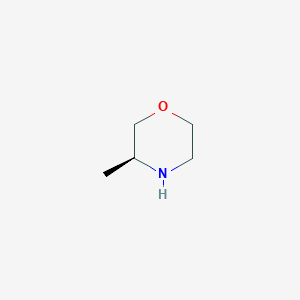
![Ethyl 4-{3-[2-(dimethylamino)-2-oxoethyl]-6-methylimidazo[1,2-a]pyridin-2-yl}benzoate](/img/structure/B29170.png)
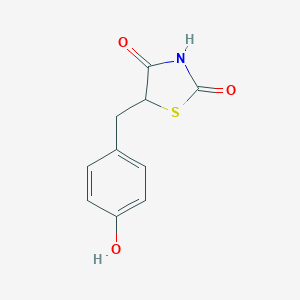

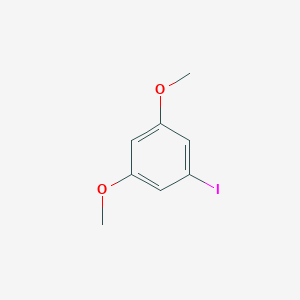
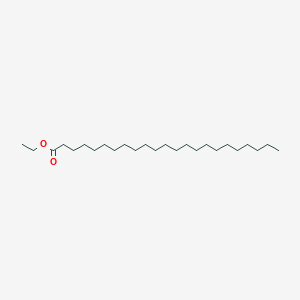
![6-[[(3S,3aR,6R,6aS)-6-nitrooxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B29193.png)
![4-[3-[Ethyl(3-phenylpropyl)amino]propyl]phenol](/img/structure/B29196.png)

![3-[2-[Benzyl(methyl)amino]-1-hydroxyethyl]phenol](/img/structure/B29200.png)

